3-benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-Benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyl group, a nitrophenyl group, and a dihydroquinazolinone core, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with benzaldehyde and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitrophenyl group may play a role in binding to active sites, while the quinazolinone core could be involved in stabilizing the interaction. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the benzyl and nitrophenyl groups, resulting in different biological activities.
3-Benzyl-2-phenylquinazolin-4(3H)-one: Similar structure but without the nitro group, leading to variations in reactivity and applications.
4-Nitro-2-phenylquinazolin-4(3H)-one:
Uniqueness
3-Benzyl-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both benzyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-benzyl-2-(4-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O3/c25-21-18-8-4-5-9-19(18)22-20(16-10-12-17(13-11-16)24(26)27)23(21)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2 |
InChI Key |
BYZONGNQJNFGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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